N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It has gained significant attention in the scientific community due to its potential use in treating metabolic disorders and improving exercise performance. In
Mécanisme D'action
N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. This activation leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve lipid and glucose metabolism, reduce inflammation, and increase mitochondrial biogenesis in skeletal muscle. It has also been shown to increase endurance and reduce fatigue in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 in lab experiments is its high potency and specificity for PPARδ activation. However, its long half-life and potential for off-target effects may also pose limitations in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516. These include investigating its effects on other metabolic pathways, exploring its potential use in combination with other drugs, and further elucidating its mechanism of action. Additionally, more research is needed to determine the long-term safety and efficacy of this compound 501516 in humans.
Conclusion:
In conclusion, this compound 501516 is a synthetic drug that has shown promise in treating metabolic disorders and improving exercise performance. Its mechanism of action involves PPARδ activation, leading to improved energy metabolism and insulin sensitivity. While it has advantages in lab experiments, further research is needed to fully understand its potential therapeutic applications and long-term safety.
Méthodes De Synthèse
The synthesis of N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with diethylaminopropylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide 501516 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its ability to improve exercise performance by increasing endurance and reducing fatigue.
Propriétés
IUPAC Name |
N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-4-17(5-2)10-6-9-16-15(19)12-7-8-14(22-3)13(11-12)18(20)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGELBKRUWLJWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.